Ortho-Methyl Steric Hindrance: Distinct Conformational Profile of the 2,3-Dimethylphenyl Substituent vs. 3,5- and 3,4-Dimethylphenyl Regioisomers
The 2,3-dimethylphenyl group places a methyl substituent at the ortho position (C2 of the phenyl ring) relative to the N-pyrrole attachment point. This creates steric hindrance that constrains rotation around the N-aryl bond, as documented for the simpler analog 1-(2,3-dimethylphenyl)-1H-pyrrole . In contrast, the 3,5-dimethylphenyl and 3,4-dimethylphenyl regioisomers carry no ortho substituent and thus present a fundamentally different and less restricted conformational landscape around this critical bond [1]. The consequence is a differentiated dihedral angle distribution between the pyrrole and phenyl ring planes, which alters the spatial presentation of the carboxylic acid moiety and the pyrrole π-face available for stacking interactions.
| Evidence Dimension | Presence of ortho-methyl substituent adjacent to N-aryl bond and resulting steric constraint |
|---|---|
| Target Compound Data | Ortho-methyl (C2) present; sterically hindered N-aryl rotation; constrained conformational ensemble |
| Comparator Or Baseline | 3,5-dimethylphenyl and 3,4-dimethylphenyl regioisomers: no ortho substituent; unhindered N-aryl rotation; broader conformational ensemble |
| Quantified Difference | Qualitative distinction; no published rotational barrier measurements available for this specific compound series. |
| Conditions | Structural comparison based on substituent topology; confirmed by steric analysis of the 2,3-dimethylphenyl-1H-pyrrole fragment published in technical documentation . |
Why This Matters
For screening library design and SAR programs, the constrained conformational profile of the 2,3-isomer reduces entropic penalty upon target binding relative to freely rotating analogs, potentially yielding differentiated hit rates in biochemical and biophysical assays.
- [1] PubChem. 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CID 16228386). Computed 2D/3D structural data. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16228386 View Source
